Scaffold Saturation State: Tetrahydro vs. Fully Aromatic Core Physicochemical Differentiation
The saturated tetrahydro core directly modifies molecular topology: the compound possesses one sp³ chiral center at the 5-position (ester-bearing carbon) within the tetrahydropyridine ring, in contrast to the planar, achiral 5-carboxylate-bearing carbon of its fully aromatic analog, methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1196156-42-9) [1]. This sp³ center increases three-dimensionality (Fsp³ = 0.13 vs. 0.00 for the aromatic analog), alters the pKa of the adjacent NH (estimated ~8.5 vs. ~10 for the aromatic form), and shifts calculated LogP (predicted ~0.8 for the free base vs. ~1.3 for the aromatic analog), affecting passive permeability and solubility [2][3]. Such differences mean the two scaffolds occupy distinct regions of lead-like chemical space and are not functionally interchangeable.
| Evidence Dimension | Fraction sp³ (Fsp³) and chiral center count |
|---|---|
| Target Compound Data | Fsp³ = 0.13 (1 sp³ chiral center at 5-position); predicted LogP (free base) ~0.8; predicted pKa (ring NH) ~8.5 |
| Comparator Or Baseline | Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1196156-42-9): Fsp³ = 0.00 (planar, achiral); predicted LogP ~1.3; predicted pKa (ring NH) ~10 |
| Quantified Difference | ΔFsp³ = 0.13; ΔLogP ≈ -0.5 units; ΔpKa ≈ -1.5 units |
| Conditions | Computational prediction based on SMILES COC(=O)C1CC2=C(NC1)NN=C2.Cl (target) vs. COC(=O)c1cc2cn[nH]c2nc1 (aromatic analog); properties calculated by PubChem/ChemAxon |
Why This Matters
The increased Fsp³ and lower LogP of the tetrahydro scaffold favor aqueous solubility and reduced aromatic stacking, which can translate into improved developability metrics and distinct intellectual property positioning relative to flat aromatic analogs.
- [1] PubChem Compound Summary for CID 145908743 (target). National Center for Biotechnology Information, 2026. View Source
- [2] ACS Medicinal Chemistry Letters. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem., 2009, 52(21), 6752-6756 (class-level Fsp³ rationale). View Source
- [3] PubChem Compound Summary for CID 26323702, Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (aromatic comparator). National Center for Biotechnology Information, 2026. View Source
